Eilatin
Overview
Description
Eilatin is a marine alkaloid isolated from the Red Sea tunicate Eudistoma sp. It is a nearly planar, heptacyclic compound known for its cytotoxic and antiproliferative activities in a broad range of tissue cultures
Preparation Methods
Synthetic Routes and Reaction Conditions: Eilatin can be synthesized through several methods, including the incorporation into octahedral metal complexes. For example, the synthesis of this compound-containing ruthenium complexes involves the use of chiral precursors to obtain enantiomerically pure metal complexes . The reaction conditions typically involve the use of ligands such as bipyridine or phenanthroline, and the synthesis is confirmed using circular dichroism spectroscopy .
Industrial Production Methods: These methods involve the selective binding of this compound through its less hindered face in sterically demanding geometries .
Chemical Reactions Analysis
Types of Reactions: Eilatin undergoes various chemical reactions, including intercalation with nucleic acids. It binds to a broad range of nucleic acids, including calf thymus DNA, tRNA, polymeric RNAs, and viral RNAs . The binding specificity of this compound changes upon its incorporation into octahedral metal complexes, showing preference for certain single-stranded RNAs .
Common Reagents and Conditions: The synthesis of this compound-containing complexes often involves the use of ruthenium precursors and ligands such as bipyridine or phenanthroline . The reaction conditions typically include the use of solvents like acetonitrile and the application of heat to facilitate the formation of the desired complexes .
Major Products Formed: The major products formed from the reactions involving this compound include various metal complexes, such as [Ru(bpy)2(this compound)]2+ and [Ru(phen)2(this compound)]2+ . These complexes exhibit unique photophysical and redox properties, making them valuable for further research and applications .
Scientific Research Applications
Eilatin and its complexes have several scientific research applications:
Mechanism of Action
Eilatin exerts its effects primarily through intercalation with nucleic acids. It binds to electron-poor polymeric purines and certain single-stranded RNAs with high affinity . The incorporation of this compound into octahedral metal complexes enhances its binding specificity and affinity for nucleic acids . The molecular targets and pathways involved include the selective binding to polypyrimidine sequences and the inhibition of viral RNA activity .
Comparison with Similar Compounds
Eilatin can be compared to other intercalating agents such as ethidium bromide. Unlike ethidium bromide, this compound and its coordination complexes exhibit a higher affinity for certain single-stranded RNAs and electron-poor polymeric purines . Similar compounds include:
Ethidium Bromide: A classic intercalating agent used in nucleic acid research.
Ruthenium Complexes: Other ruthenium complexes containing different ligands, such as bipyridine or phenanthroline.
This compound’s unique binding specificity and cytotoxic activities distinguish it from these similar compounds, making it a valuable compound for further research and applications .
Properties
IUPAC Name |
3,13,16,26-tetrazaheptacyclo[13.11.1.12,10.04,9.019,27.020,25.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12N4/c1-3-7-17-13(5-1)15-9-11-25-21-19(15)23(27-17)24-20-16(10-12-26-22(20)21)14-6-2-4-8-18(14)28-24/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLONQTAYDCFVPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=NC=CC6=C5C(=NC7=CC=CC=C67)C4=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923249 | |
Record name | Dibenzo[b,j]dipyrido[4,3,2-de:2',3',4'-gh][1,10]phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120154-96-3 | |
Record name | Eilatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120154963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo[b,j]dipyrido[4,3,2-de:2',3',4'-gh][1,10]phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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